molecular formula C14H16Cl2N4O3 B1665295 Asoxime chloride CAS No. 34433-31-3

Asoxime chloride

Cat. No.: B1665295
CAS No.: 34433-31-3
M. Wt: 359.2 g/mol
InChI Key: QELSIJXWEROXOE-UHFFFAOYSA-N
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Mechanism of Action

Asoxime chloride, also known as HI-6, is a Hagedorn oxime used in the treatment of organophosphate poisoning .

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that hydrolyzes acetylcholine, a neurotransmitter, at central and peripheral synapses . Organophosphates inactivate AChE by reacting covalently with the active center serine, thus inhibiting its action .

Mode of Action

This compound functions as an AChE reactivator through nucleophilic attack of oximate anions on organophosphate-AChE conjugates . This reactivation of AChE by oximes can be best described using the FDA-approved drug, 2-pyridine-aldoxime methyl chloride (2-PAM), also known as pralidoxime, as a classic example .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the cholinergic pathway . By reactivating AChE, this compound reduces the accumulation of acetylcholine, thereby preventing over-stimulation of cholinergic receptors .

Pharmacokinetics

Detailed pharmacokinetic studies of this compound are limited. Similar oxime-based reactivators, such as pralidoxime, have been studied extensively . These studies typically determine the excretion and metabolism times, area under the curve (AUC), maximum concentration (Cmax), and time to reach maximum concentration (Tmax) for different sizes of single intravenous and intramuscular injections .

Result of Action

The result of this compound’s action is the reactivation of phosphorylated AChE that was inhibited as a result of exposure to various cytotoxic nerve agents . This reactivation demonstrates therapeutic activity in experimental models of organophosphate poisoning .

Safety and Hazards

While specific safety data for Asoxime (dichloride) was not found, it’s important to handle all chemicals with appropriate safety measures. Always refer to the safety data sheet (SDS) for the specific chemical .

Future Directions

Asoxime (dichloride) has demonstrated therapeutic activity in experimental models of organophosphate poisoning . Future research may focus on its potential as a treatment for organophosphate poisoning and other conditions where AChE reactivation is beneficial .

Biochemical Analysis

Biochemical Properties

Asoxime chloride interacts with acetylcholinesterase (AChE), a key enzyme in the nervous system that breaks down acetylcholine, a neurotransmitter. Organophosphates inhibit AChE, leading to an accumulation of acetylcholine, which can disrupt numerous biological functions. This compound reactivates AChE through a nucleophilic attack of oximate anions on organophosphate-AChE conjugates .

Cellular Effects

In the context of organophosphate poisoning, this compound helps to restore normal cellular function by reactivating AChE. This reactivation process reduces the over-stimulation of cholinergic receptors caused by the accumulation of acetylcholine, thereby alleviating the symptoms of poisoning .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with AChE. Specifically, this compound functions as an AChE reactivator through a nucleophilic attack of oximate anions on organophosphate-AChE conjugates. This reactivation process enables AChE to resume its role in hydrolyzing acetylcholine, thus mitigating the effects of organophosphate poisoning .

Metabolic Pathways

This compound is involved in the metabolic pathway related to the breakdown of acetylcholine. By reactivating AChE, this compound helps to restore the normal metabolic flux of acetylcholine in the body .

Properties

CAS No.

34433-31-3

Molecular Formula

C14H16Cl2N4O3

Molecular Weight

359.2 g/mol

IUPAC Name

1-[[2-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide;dichloride

InChI

InChI=1S/C14H14N4O3.2ClH/c15-14(19)12-4-7-17(8-5-12)10-21-11-18-6-2-1-3-13(18)9-16-20;;/h1-9H,10-11H2,(H-,15,19);2*1H

InChI Key

QELSIJXWEROXOE-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=[N+](C(=C1)/C=N/O)COC[N+]2=CC=C(C=C2)C(=O)N.[Cl-].[Cl-]

SMILES

C1=CC=[N+](C(=C1)C=NO)COC[N+]2=CC=C(C=C2)C(=O)N.[Cl-].[Cl-]

Canonical SMILES

C1=CC=[N+](C(=C1)C=NO)COC[N+]2=CC=C(C=C2)C(=O)N.[Cl-].[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

((2-hydroxyiminomethylpyridiniummethyl)-(4'- carbamoylpyridiniummethyl))ether dichloride
1-(((4-(aminocarbonyl)pyridino)methoxy)methyl)-2-((hydroxyimino)methyl)pyridinium dichloride
1-(2-hydroxyiminomethylpyridinium)-3-(4-carbamoylpyridinium)-2-oxapropane
asoxime chloride
H16
HI 6
HI-6
som-sim

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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